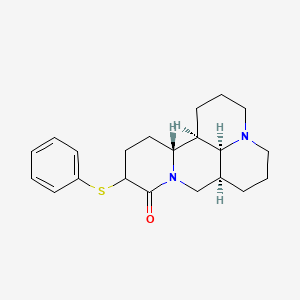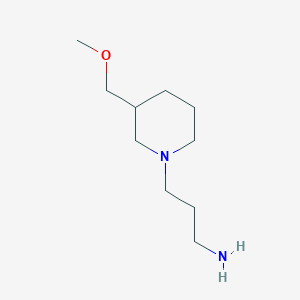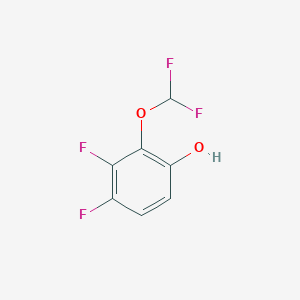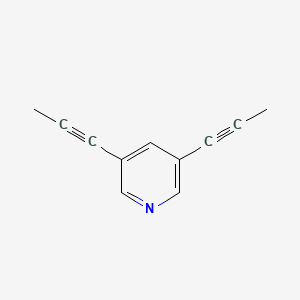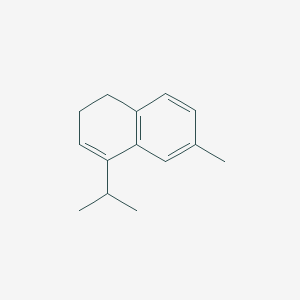
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene is an organic compound with the molecular formula C₁₄H₁₈ It is a derivative of naphthalene, characterized by the presence of a methyl group and an isopropyl group attached to the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 6-methyl-4-(1-methylethyl)naphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: More saturated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-dihydro-6-methyl-4-(1-methylethyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dihydro-4-methylnaphthalene
- 1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene
- 1,6-Dimethyl-4-(1-methylethyl)naphthalene
Uniqueness
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H18 |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
6-methyl-4-propan-2-yl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C14H18/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
NDOXFIGWVWSMPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC=C2C(C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


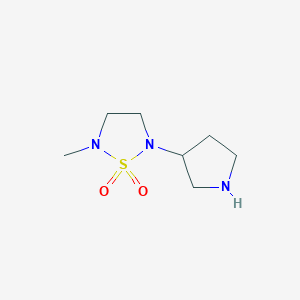
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

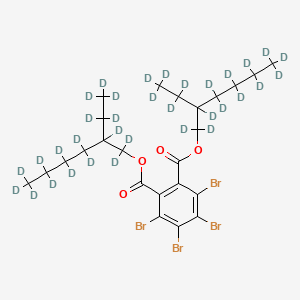

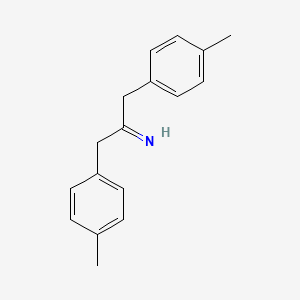
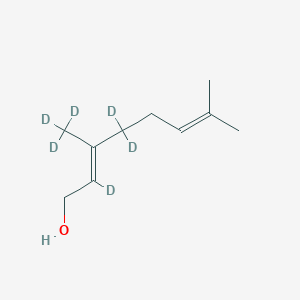
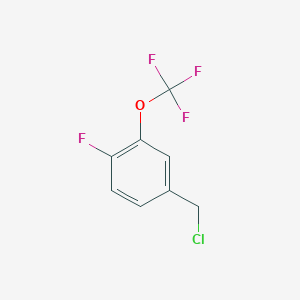
![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)

